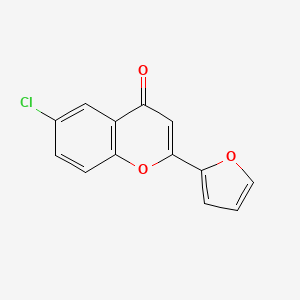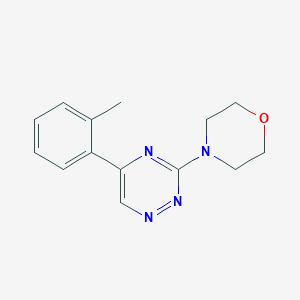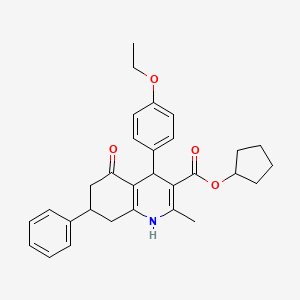![molecular formula C26H22N2O3S B4982070 N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide](/img/structure/B4982070.png)
N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide, also known as TAT2, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of benzohydrazide and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide is not fully understood. However, it has been proposed that N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide exerts its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor cell migration and invasion. N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide's anti-inflammatory effects are believed to be due to its ability to reduce the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide has been shown to modulate various biochemical pathways. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide has also been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide has several advantages for laboratory experiments. It is a stable compound and can be easily synthesized using standard laboratory techniques. N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide has also been shown to exhibit low toxicity, making it a suitable candidate for further preclinical and clinical studies. However, N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide's solubility in water is limited, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide. Further preclinical studies are needed to fully understand N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide's mechanism of action and its potential therapeutic applications. Additionally, the development of more efficient synthesis methods and the optimization of N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide's pharmacokinetic properties may enhance its potential as a therapeutic agent. Furthermore, the combination of N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide with other anti-cancer or anti-inflammatory agents may lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide involves the reaction of 2-thienylacetic acid with phenylhydrazine to form the corresponding hydrazide. The hydrazide is then reacted with 4-methylphenyl isocyanate to yield N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide. This method has been optimized to yield high purity and yield of N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide.
Aplicaciones Científicas De Investigación
N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation in models of arthritis and colitis.
Propiedades
IUPAC Name |
N'-[2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetyl]-N-phenylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-19-14-16-21(17-15-19)26(31,23-13-8-18-32-23)25(30)27-28(22-11-6-3-7-12-22)24(29)20-9-4-2-5-10-20/h2-18,31H,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDCHDHZRPYFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CS2)(C(=O)NN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyrazinecarboxamide](/img/structure/B4982008.png)
![2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4982017.png)

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4982035.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B4982037.png)
![5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4982039.png)


![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B4982047.png)
![2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4982050.png)
![(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine](/img/structure/B4982077.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine](/img/structure/B4982079.png)